Cas no 446254-80-4 (2,3',4,4',5-Pentabromodiphenylether)

2,3',4,4',5-Pentabromodiphenylether structure
446254-80-4 structure
Product Name:2,3',4,4',5-Pentabromodiphenylether
CAS No:446254-80-4
Molecular Formula:C12H5OBr5
Molecular Weight:564.6875
CID:1058392
PubChem ID:57358122

2,3',4,4',5-Pentabromodiphenylether Properties

Names and Identifiers

    • 2,3',4,4',5-Pentachlorobiphenyl ether
    • 1,2,4-Tribromo-5-(3,4-dibromophenoxy)benzene
    • 2,3,4,4,5-Pentachlorobiphenyl ether50µg
    • 2,3’,4,4’,5-Pentabromodiphenyl ether
    • BDE 118
    • PBDE 118
    • 446254-80-4
    • Q27257264
    • 2,3',4,4',5-Pentabromodiphenyl ether
    • PBDE Congener No. 118
    • Benzene, 1,2,4-tribromo-5-(3,4-dibromophenoxy)-
    • DTXSID40724016
    • UNII-3IF7OHN68D
    • VTMFEPLDDHZBGI-UHFFFAOYSA-N
    • NS00077033
    • 3IF7OHN68D
    • InChIKey: VTMFEPLDDHZBGI-UHFFFAOYSA-N
    • Inchi: InChI=1S/C12H5Br5O/c13-7-2-1-6(3-8(7)14)18-12-5-10(16)9(15)4-11(12)17/h1-5H
    • SMILES: C1=CC(=C(C=C1OC2=CC(=C(C=C2Br)Br)Br)Br)Br

Computed Properties

  • Exact Mass: 563.62163g/mol
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 559.62573g/mol
  • Heavy Atom Count: 18
  • Complexity: 277
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 6.9
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Refractive Index: 1.681
  • Boiling Point: 452.73°C at 760 mmHg
  • Flash Point: 188.283°C
  • Solubility: Insuluble (5.4E-5 g/L) (25 ºC),
  • Density: 2.343±0.06 g/cm3 (20 ºC 760 Torr),

2,3',4,4',5-Pentabromodiphenylether Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
TRC
P274520-1mg
2,3',4,4',5-Pentabromodiphenylether
446254-80-4
1mg
$190.00 2023-05-17

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